molecular formula C12H9BrO2 B032240 Methyl 6-bromo-2-naphthoate CAS No. 33626-98-1

Methyl 6-bromo-2-naphthoate

Cat. No.: B032240
CAS No.: 33626-98-1
M. Wt: 265.1 g/mol
InChI Key: JEUBRLPXJZOGPX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the sixth position and a methyl ester group at the second position of the naphthalene ring. This compound is known for its applications in various chemical processes and is a crucial intermediate in the synthesis of certain pharmaceuticals, such as Adapalene .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it’s used in.

Mode of Action

Methyl 6-bromo-2-naphthoate undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford 6-iodo-2-naphthoic acid . This suggests that the compound interacts with its targets through a substitution reaction, where a bromine atom is replaced by an iodine atom.

Pharmacokinetics

Its solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its use in various organic synthesis reactions . The specific effects would depend on the nature of the reaction and the other compounds involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that the solvent environment can impact its action and efficacy. Additionally, factors like temperature and pH could potentially affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-naphthoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures (around 150°C) and pressures (approximately 6 atmospheres). The reaction mixture is stirred, and a mixed aqueous solution of sodium bromide and benzenesulfonic acid is added dropwise .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Finkelstein Reaction: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Methyl 6-iodo-2-naphthoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 6-chloro-2-naphthoate: Contains a chlorine atom in place of bromine.

    Methyl 6-fluoro-2-naphthoate: Features a fluorine atom instead of bromine.

Uniqueness: Methyl 6-bromo-2-naphthoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBRLPXJZOGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357551
Record name Methyl 6-bromo-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33626-98-1
Record name 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33626-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methoxycarbonylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-bromo-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 6-bromo-2-naphthoate in the synthesis of Adapalene?

A: this compound serves as a crucial intermediate in the synthesis of Adapalene. Specifically, it undergoes a double metal-catalyzed coupling reaction with 2-(1-adamantanyl)-4-bromoanisole. [] This coupling reaction forms the key carbon-carbon bond that connects the adamantyl group to the naphthoic acid moiety, ultimately leading to the formation of Adapalene after saponification. [, ]

Q2: Can you elaborate on the double metal-catalyzed coupling reaction involving this compound in Adapalene synthesis?

A: This reaction utilizes a zincate derivative of 2-(1-adamantanyl)-4-bromoanisole and a nickel catalyst to facilitate the coupling with this compound. [] While the specific details of the catalytic cycle are not provided in the abstracts, this approach highlights a novel synthetic route for Adapalene production. This method suggests a potential improvement in efficiency and yield compared to traditional methods. [] Further research into the specifics of this double metal-catalyzed coupling, such as catalyst optimization and reaction conditions, could be valuable for large-scale production and process chemistry applications.

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